Pentafluorobenzenesulfonyl fluorescein

Vue d'ensemble

Description

Pentafluorobenzenesulfonyl fluorescein is a chemically modified variant of fluorescein, widely recognized for its application in fluorescent labeling techniques in molecular biology and biochemical research. This compound is particularly notable for its selective detection of hydrogen peroxide (H₂O₂) in various biological systems .

Méthodes De Préparation

Pentafluorobenzenesulfonyl fluorescein is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of pentafluorobenzenesulfonyl chloride with fluorescein under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Chemistry

Pentafluorobenzenesulfonyl fluorescein serves as a fluorescent probe for detecting H₂O₂ in chemical reactions. Its high selectivity for hydrogen peroxide makes it superior to other probes like 2’,7’-dichlorodihydrofluorescein (DCFH), which lacks specificity . This property enables researchers to accurately monitor oxidative stress in various chemical environments.

Biology

In cellular biology, this compound is utilized to monitor oxidative stress and ROS levels within cells. It has been shown to effectively detect H₂O₂ in whole cell systems, making it valuable for studying cellular responses to oxidative stress .

Medicine

This compound is applied in medical research to explore the roles of ROS in diseases such as cancer and neurodegenerative disorders. Its ability to provide real-time imaging of H₂O₂ levels can aid in understanding disease mechanisms and developing therapeutic strategies .

Industry

In industrial applications, this compound is used for developing biosensors and diagnostic tools aimed at detecting hydrogen peroxide in environmental samples and clinical settings. Its specificity enhances the reliability of these diagnostic tools .

Detection in Prostate Cancer Cells

Research demonstrated that this compound can effectively detect H₂O₂ levels in prostate cancer (PC3) cell lines. The probe exhibited a distinct fluorescence response when exposed to H₂O₂, facilitating studies on oxidative stress related to cancer progression .

Monitoring Oxidative Stress in HeLa Cells

In another study, this compound was successfully applied for monitoring endogenous H₂O₂ levels in HeLa cells under physiological conditions. The results indicated a significant increase in fluorescence upon interaction with hydrogen peroxide, confirming its utility as a reliable probe for intracellular ROS detection .

Mécanisme D'action

The mechanism of action of pentafluorobenzenesulfonyl fluorescein involves the selective detection of hydrogen peroxide. The compound fluoresces upon perhydrolysis of the sulfonyl linkage by hydrogen peroxide. This reaction is highly selective for hydrogen peroxide over other reactive oxygen species such as hydroxyl radicals, tert-butyl hydroperoxide, superoxide anion, singlet oxygen, and nitrates . The fluorescence emitted by the released fluorescein can be measured to quantify the presence of hydrogen peroxide in the sample.

Comparaison Avec Des Composés Similaires

Pentafluorobenzenesulfonyl fluorescein is unique compared to other fluorescent probes due to its high selectivity for hydrogen peroxide. Similar compounds include:

2’,7’-Dichlorodihydrofluorescein (DCFH): This compound is also used for detecting reactive oxygen species but lacks the selectivity for hydrogen peroxide that this compound offers.

This compound stands out for its non-oxidative mechanism of action and its ability to provide accurate and selective detection of hydrogen peroxide in various biological and chemical systems .

Activité Biologique

Pentafluorobenzenesulfonyl fluorescein (PFBSF) is a fluorescent probe widely used in biological research, particularly for detecting reactive oxygen species (ROS) and studying oxidative stress-related processes. This article delves into the biological activity of PFBSF, highlighting its mechanisms of action, applications in various studies, and significant findings from recent research.

Overview of this compound

PFBSF is a sulfonated fluorescein derivative characterized by its high sensitivity and selectivity for ROS. Its structure allows for effective imaging and quantification of oxidative stress in biological systems, making it a valuable tool in biomedical research.

PFBSF acts primarily by reacting with ROS, leading to a measurable fluorescence change that correlates with the concentration of oxidative species present. This property enables researchers to monitor ROS levels in real-time within living cells and tissues.

Applications in Research

-

Detection of Reactive Oxygen Species : PFBSF has been employed to study ROS production in various biological contexts, including:

- Diabetes-induced neuropathy : Research demonstrated that PFBSF could effectively measure ROS levels associated with sensory axon degeneration in zebrafish models of diabetes .

- Cancer research : Studies indicated that PFBSF could help assess oxidative stress in cancer cells, revealing its potential anticancer properties when tested on prostate and breast cancer cell lines .

- Oxidative Stress Studies : PFBSF is utilized to investigate the role of oxidative stress in various diseases, including neurodegenerative disorders and inflammation. Its ability to visualize ROS dynamics aids in understanding disease mechanisms and evaluating therapeutic interventions .

Case Study 1: Diabetes-Induced Sensory Axon Degeneration

In a study involving zebrafish, PFBSF was used to analyze the relationship between glucose metabolism and sensory axon degeneration. The findings indicated that glucose treatment resulted in increased ROS levels, which activated MMP-13, contributing to neuropathy. Antioxidant treatment significantly reduced these effects, demonstrating the utility of PFBSF in elucidating the pathophysiology of diabetic complications .

Case Study 2: Anticancer Properties

Research on the application of PFBSF in cancer cell lines revealed significant anticancer activity. The probe was shown to induce oxidative stress selectively in malignant cells while sparing normal fibroblasts. This selectivity highlights its potential as a therapeutic agent or diagnostic tool in oncology .

Research Findings Summary

Propriétés

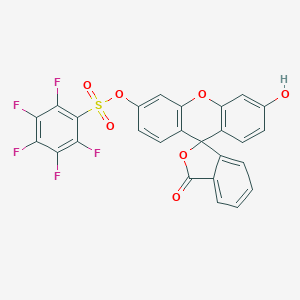

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBLLPHZQUTIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H11F5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587900 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728912-45-6 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.